1-methyl-1H-indol-2-ol

Catalog No.
S673121
CAS No.
90563-58-9
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-1H-indol-2-ol

CAS Number

90563-58-9

Product Name

1-methyl-1H-indol-2-ol

IUPAC Name

1-methylindol-2-ol

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-6,11H,1H3

InChI Key

YCMWUYPNOPVGGT-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C=C1O

Canonical SMILES

CN1C2=CC=CC=C2C=C1O

Synthesis and Characterization:

-Methyl-1H-indol-2-ol is a heterocyclic compound with potential applications in various scientific research fields. Its synthesis has been reported in several studies, utilizing diverse methods such as:

  • Fischer indole synthesis
  • Reductive amination of isatin
  • Palladium-catalyzed C-H arylation

These studies also typically involve characterization of the synthesized product using various techniques like:

  • Nuclear magnetic resonance spectroscopy (NMR)
  • High-performance liquid chromatography (HPLC)
  • Mass spectrometry (MS)

Biological Activity:

Research suggests that 1-methyl-1H-indol-2-ol possesses potential biological activities, making it an interesting target for further investigation. Studies have reported:

  • Antimicrobial activity: This compound has exhibited activity against various bacterial and fungal strains .
  • Anticancer properties: Studies have shown potential antiproliferative effects against some cancer cell lines .
  • Enzyme inhibition: 1-Methyl-1H-indol-2-ol has been reported to inhibit certain enzymes, potentially impacting specific biological processes .

1-Methyl-1H-indol-2-ol is an organic compound belonging to the indole family, characterized by its unique structure that includes a methyl group and a hydroxyl group attached to the indole ring. Its chemical formula is C9H9NOC_9H_9NO and it has a molecular weight of approximately 147.17 g/mol. The compound is known for its potential biological activities and serves as an important intermediate in synthetic organic chemistry.

  • Substitution Reactions: The hydroxyl group can be substituted by nucleophiles, allowing for the formation of ethers or esters.
  • Oxidation Reactions: The compound can be oxidized to form more complex structures, potentially leading to derivatives with enhanced biological activity.
  • Reduction Reactions: It can be reduced to form corresponding alcohols or amines, which may have different pharmacological properties .

Research indicates that 1-methyl-1H-indol-2-ol exhibits a range of biological activities. It has been studied for:

  • Antimicrobial Properties: It shows effectiveness against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest potential in inhibiting cancer cell growth.
  • Neuroprotective Effects: Some studies indicate it may protect against neurodegenerative diseases by modulating neurotransmitter levels .

The synthesis of 1-methyl-1H-indol-2-ol can be achieved through several methods:

  • From 1-Methylindole: The compound can be synthesized by hydroxylating 1-methylindole using oxidizing agents like hydrogen peroxide or peracids.
  • Via Indole Derivatives: Starting from other indole derivatives, various synthetic routes involving substitution and functionalization can yield 1-methyl-1H-indol-2-ol .

1-Methyl-1H-indol-2-ol has several applications across different fields:

  • Pharmaceuticals: It is explored as a precursor in drug development, particularly for compounds targeting specific biological pathways.
  • Agriculture: Investigated for potential use as a biopesticide due to its antimicrobial properties.
  • Chemical Industry: Utilized in the synthesis of dyes and other industrial chemicals .

Studies on the interactions of 1-methyl-1H-indol-2-ol with biological systems reveal its ability to bind with various receptors, influencing multiple biochemical pathways. This interaction profile suggests that it could serve as a lead compound in drug discovery, particularly for conditions linked to inflammation and infection .

Several compounds share structural similarities with 1-methyl-1H-indol-2-ol, including:

Compound NameStructure TypeUnique Features
1-MethylindoleSimple indoleLacks hydroxyl group; primarily studied for neuroactivity.
1-Methylindole-3-carboxylic acidCarboxylic acid derivativeExhibits different reactivity due to carboxylic acid group.
5-HydroxyindoleHydroxy derivativeDisplays distinct biological activity compared to 1-methyl.
1-Methylindole-2-carboxamideAmide derivativeShows potential in drug development with different properties.

Uniqueness: The presence of both the methyl and hydroxyl groups in 1-methyl-1H-indol-2-ol allows for selective functionalization, making it a valuable intermediate in synthetic chemistry and drug development. Its unique reactivity and biological properties differentiate it from other similar compounds .

1-methyl-1H-indol-2-ol represents a significant heterocyclic compound within the indole family, characterized by its unique structural features including a methyl group at the nitrogen position and a hydroxyl group at the 2-position of the indole ring . This comprehensive review examines the synthetic methodologies available for preparing this important compound, covering classical approaches, modern synthetic strategies, green chemistry methodologies, scale-up considerations, and purification techniques.

Synthetic Methodologies

Classical Synthetic Routes

Classical synthetic approaches to indole derivatives, including 1-methyl-1H-indol-2-ol, have established the foundation for modern synthetic chemistry. The Fischer indole synthesis remains the most extensively utilized method for preparing indole derivatives since its discovery in 1883 [2]. This transformation involves the cyclization of arylhydrazones under acidic conditions, typically employing catalysts such as zinc chloride, hydrochloric acid, or sulfuric acid at temperatures ranging from 80-200°C [2].

The Fischer synthesis of 1-methyl-1H-indol-2-ol derivatives can be achieved through the reaction of 1-methylindole with appropriate oxidizing agents. From 1-methylindole, the compound can be synthesized by hydroxylating the substrate using oxidizing agents such as hydrogen peroxide or peracids . The mechanism involves the formation of an arylhydrazone intermediate, followed by a [3] [3]-sigmatropic rearrangement, cyclization, and subsequent loss of ammonia to form the indole ring system [2].

The Madelung synthesis represents another classical approach, involving the base-catalyzed cyclization of 2-(acylamino)-toluenes under harsh conditions, typically using potassium tert-butoxide at temperatures of 250-300°C [2] [4]. However, this method is limited to the synthesis of simple indoles such as 2-methyl indoles without sensitive functional groups [4]. A modern variant of the Madelung reaction employs alkyllithiums as bases under milder conditions, allowing for the synthesis of 2-substituted indoles bearing sensitive groups [4].

The Reissert synthesis provides a multistep approach involving the base-catalyzed condensation of ortho-nitrotoluene with oxalic esters, followed by reduction of the nitro group to an amino group, cyclization to indole-2-carboxylic acid, and subsequent decarboxylation [2] [4]. This method is particularly effective for electron-poor aromatic systems but requires multiple synthetic steps.

The Bartoli indole synthesis offers an efficient and practical approach for indole synthesis, where ortho-substituted nitrobenzenes react with three mole equivalents of vinyl magnesium bromide to give 7-substituted indoles [2] [5] [4]. The reaction proceeds through a complex mechanism involving nitrosoarene formation, [3] [3]-sigmatropic rearrangement, and cyclization [5]. This method is particularly effective for ortho-substituted systems but requires the presence of an ortho-substituent for successful cyclization.

The Nenitzescu synthesis provides a direct route for the synthesis of 5-hydroxyindoles through condensation of substituted 1,4-benzoquinone with β-amino-substituted α,β-unsaturated carbonyl compounds, leading to ring closure and formation of 5-hydroxyindole derivatives [2] [4]. This method offers regioselective hydroxylation but is limited by the specific quinone requirement.

Modern Synthetic Approaches

Modern synthetic methodologies have revolutionized indole synthesis through the development of palladium-catalyzed processes, microflow technologies, and other advanced techniques. Palladium-catalyzed approaches have emerged as powerful tools for indole synthesis, offering mild conditions and excellent functional group tolerance [6] [7] [8].

The Larock indole synthesis, discovered by Richard C. Larock in 1991, uses palladium as a catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne [9]. The reaction typically occurs with an ortho-iodoaniline or its derivatives, 2-5 equivalents of an alkyne, palladium(II), an excess of sodium or potassium carbonate base, triphenylphosphine, and 1 equivalent of lithium chloride or tetrabutylammonium chloride [9]. This method demonstrates excellent versatility and can produce varying types of indoles with yields ranging from 70-92% [9].

Palladium-catalyzed carbon-hydrogen activation represents a significant advancement in modern indole synthesis [6] [10]. These methods allow for direct functionalization of indoles at various positions without the need for pre-existing functional groups [6]. The approach involves intramolecular and multi-component construction of five-membered nitrogen heterocycles, with yields typically ranging from 65-95% [6].

Microflow synthesis has emerged as a revolutionary technique for indole preparation, offering ultrafast reaction times and precise control over reaction conditions [11] [12] [13]. A research group at Nagoya University successfully developed an ultrafast and simple synthetic method for producing indole derivatives using microflow synthesis [11] [12]. Their method involves flowing a solution through a small channel with an inner diameter of about 1 millimeter, allowing for precise control of short reaction times and limiting unwanted side reactions [11] [12] [13]. The microflow synthesis method achieves mixing in less than a few milliseconds, compared to several seconds required for flask reactions [12] [13]. This technique can achieve target product yields of 95% in as little as 20 milliseconds [13].

Continuous flow synthesis has proven particularly effective for the Fischer indole synthesis. Kappe and colleagues demonstrated that a mixture of cyclohexanone and phenylhydrazine in acetic acid/isopropanol could be processed in a high-temperature/pressure flow reactor at 200°C and 75 bar, achieving 96% yield with a productivity of 25 grams per hour [14]. More recent developments include the use of ionic liquids as solvents in continuous flow systems, with 1-ethyl-3-methylimidazolium tetrafluoroborate achieving 95% yield for 3-methylindole synthesis [14].

Electrochemical approaches have gained attention as environmentally friendly alternatives for indole synthesis [15]. These methods utilize simple electrodes and phase-transfer catalysts to achieve efficient synthesis with yields ranging from 70-88% under mild conditions [15].

Transition metal-catalyzed annulation reactions using various metals such as silver, gold, and copper have been developed for indole synthesis [15] [16]. Silver-catalyzed methods, in particular, have shown excellent results for the synthesis of 2,3-fused indoles via intramolecular difunctionalization of ortho-alkynylanilines [16]. Microwave-assisted silver-catalyzed reactions have achieved yields up to 88% for various indole derivatives [16].

Photochemical cyclization represents another modern approach, offering energy-efficient and selective synthesis of indole derivatives [17]. These methods utilize light irradiation with or without photosensitizers to achieve cyclization, typically yielding products in the range of 55-85% [17].

Green Chemistry Methodologies

The development of environmentally sustainable synthetic methods has become increasingly important in modern organic chemistry. Green chemistry methodologies for indole synthesis focus on reducing environmental impact while maintaining synthetic efficiency [18] [19] [20].

Microwave-assisted synthesis has emerged as a leading green technology for indole preparation [21] [22] [16] [23]. Microwave irradiation offers several advantages including reduced energy consumption, faster reaction rates, significant energy savings, and cleaner reactions [21]. A microwave-assisted, one-pot, three-component coupling reaction for indole synthesis has been developed under Sonogashira coupling conditions, achieving moderate to excellent yields [21]. The method involves a two-step process where ortho-iodoanilines react with terminal alkynes, followed by addition of acetonitrile and an aryl iodide [21].

Microwave-assisted Fischer indole synthesis has been optimized for various conditions. A solvent-free Madelung reaction using potassium tert-butoxide as base has been achieved under microwave irradiation, reaching maximum temperatures of 330°C and providing products in moderate yields [22]. Marine sponge/phosphoric acid has been demonstrated as a naturally occurring chiral catalyst for solvent-free Fischer indole synthesis, achieving 90% yield for cyclohexanone derivatives in just 5 minutes at room temperature [24].

Solvent-free methodologies represent a major advancement in green chemistry for indole synthesis [25] [26] [27]. A solvent-free protocol for the synthesis of 3-chalcogenyl-indoles from indoles and diorganyl dichalcogenides using dimethyl sulfoxide and molecular iodine as catalysts has been developed [25]. This approach allows preparation of a wide range of 3-selenyl- and 3-sulfenyl-indoles in good to excellent yields under mild conditions [25].

Solvent-free addition of indole to aldehydes has been achieved through direct Mannich-type addition reactions [26]. This method produces racemic 1-[1-(1H-indol-3-yl)alkyl]-1H-indoles through heating indole with various aldehydes at 100°C without any solvent [26]. The reaction provides good yields for aliphatic aldehydes and demonstrates the potential for large-scale applications [26].

Water as a solvent has gained attention as an environmentally benign medium for indole synthesis [18]. Sustainable multicomponent indole synthesis using ethanol as solvent and no metal catalyst has been developed, delivering indole cores under mild conditions [18]. The method involves a 2-step reaction from inexpensive anilines, glyoxal dimethyl acetal, formic acid, and isocyanides [18].

Ionic liquids have been extensively investigated as green solvents for indole synthesis [15] [28]. These solvents offer advantages including recyclability, low volatility, and the ability to act as both solvent and catalyst [15]. Various ionic liquids, including 1,4-diazabicyclo[2.2.2]octane-based systems, have been employed for efficient indole synthesis with yields ranging from 80-94% [15].

Ultrasound-assisted synthesis provides another green approach, offering enhanced mass transfer and mild reaction conditions [29]. This technique typically achieves yields of 65-88% with reaction times of 30 minutes to 2 hours at temperatures of 40-80°C [29].

Ball milling represents a solvent-free, mechanochemical approach to indole synthesis [15]. This method utilizes mechanical energy to promote chemical reactions without the need for solvents, achieving yields of 55-80% under room temperature conditions [15].

Biocatalytic methods offer the ultimate in green chemistry, utilizing biodegradable catalysts under mild conditions [30] [31] [32]. Enzyme-catalyzed indole hydroxylation has been demonstrated using laboratory-evolved 2-hydroxybiphenyl 3-monooxygenase variants [30]. These biocatalytic approaches typically operate at 25-40°C and can achieve yields of 40-75% [30].

Scale-up and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process economics, safety, environmental impact, and scalability. Industrial indole synthesis primarily relies on methods that can be efficiently scaled while maintaining product quality and economic viability [11] [33] [34] [35].

Continuous flow chemistry has emerged as the preferred approach for industrial-scale indole production due to its inherent scalability and process control advantages [11] [14] [33] [35]. The flow synthesis method can be reproducibly scaled up by continuous pumping, making it an ideal choice for manufacturing facilities [11] [12] [13]. Flow chemistry offers several advantages including precise temperature control, efficient heat and mass transfer, reduced reaction times, and improved safety profiles [14] [33].

An eco-friendly industrial Fischer indole cyclization process has been developed using toluene as both cosolvent and extraction solvent [34] [36]. This process produces zero wastewater and demonstrates the application of green chemistry principles in industrial settings [34] [36]. The optimized process allows for parallel synthesis and high overall yields exceeding 55% [37].

The Heumann indole process has been successfully adapted for continuous flow chemistry [38] [39] [40]. Three-substituted indoles were prepared by three successive flow steps performed in better overall yield and shorter reaction times relative to batch counterparts [38] [39]. Novel 3-alkyl and 3-methoxyindoles were synthesized from corresponding amino ketone and ester precursors through flow sequences featuring base-free alkylation with methyl bromoacetate in dimethylformamide, saponification, and cyclization with acetic anhydride and triethylamine [38] [39].

Palladium-catalyzed continuous flow synthesis has been demonstrated for indole production using carbon monoxide as a terminal reductant [33]. The reaction proceeds with catalyst loadings of 1-2 mol% palladium(II) acetate in the presence of suitable ligands and additives, generating carbon dioxide as the only stoichiometric side-product [33]. Various ortho-vinylnitrobenzenes were converted to corresponding indoles within 15-30 minutes at 140°C under 10-20 bar carbon monoxide pressure, furnishing products in good to excellent yields [33].

Industrial production considerations include catalyst recovery and recycling, which is particularly important for palladium-catalyzed processes due to the high cost of precious metals [33]. The reductive cyclization in flow reactors leads to deposition of catalytically inactive palladium(0) inside the channels, allowing for efficient catalyst recovery [33].

Process intensification through microreactor technology has shown significant promise for industrial applications [11] [12]. The microflow synthesis method developed at Nagoya University demonstrates that indole derivatives can be produced with extremely high speed under mild room temperature conditions using readily available and inexpensive reactants [12] [13]. This technology offers advantages in terms of reproducibility, scalability, and process control that are essential for industrial manufacturing [12] [13].

High-temperature and high-pressure continuous flow systems have been employed for large-scale production [14] [35]. These systems allow for the use of lower boiling solvents in or near their supercritical state, enabling faster reaction rates and improved selectivity [14]. A Fischer indole synthesis using dimethyl sulfoxide/acetic acid/water (2:1:1) as solvent at 110°C has been demonstrated as suitable for industrial scale-up [35].

Quality control and process monitoring are critical aspects of industrial production. Continuous monitoring of reaction parameters including temperature, pressure, flow rates, and product quality ensures consistent output and regulatory compliance [35]. Advanced process analytical technology enables real-time monitoring and control of industrial indole synthesis processes [35].

Purification Techniques and Analytical Standards

The purification of 1-methyl-1H-indol-2-ol and related indole derivatives requires sophisticated techniques to achieve the high purity standards required for pharmaceutical and research applications. Multiple purification strategies are employed depending on the scale, purity requirements, and specific impurity profile of the crude product [41] [42] [43].

Column chromatography represents the most widely used purification technique for indole derivatives at laboratory and pilot scales [41] [44]. Silica gel chromatography provides excellent separation based on differential adsorption on the stationary phase, typically achieving purities of 90-98% with recovery yields of 70-90% [41]. The method is particularly effective for separating positional isomers and removing unreacted starting materials [41].

Polyvinylpolypyrrolidone chromatography has been specifically developed for purification of indole-3-acetyl amino acids and related compounds [44]. This technique utilizes either acidic methanol or aqueous buffers as eluents, with elution patterns suggesting that hydrophobic interactions contribute substantially to the chromatographic behavior of indole derivatives [44]. The method provides effective preliminary purification prior to high-performance liquid chromatography separation [44].

High-performance liquid chromatography represents the gold standard for analytical and preparative purification of indole compounds [45] [46]. HPLC achieves exceptional purity levels of 98-99.5% with recovery yields of 80-95%, making it suitable for pharmaceutical applications [45]. A rapid and simple procedure for purification of indole-3-acetic acid using amino anion exchange minicolumns and short high-resolution C18 columns has been developed, improving final recovery by 40-50% over solvent partitioning procedures [45].

Recrystallization remains a fundamental purification technique, particularly effective for achieving high purity indole products [42]. This method relies on solubility differences at different temperatures and can achieve purities of 95-99%, although recovery yields are typically lower at 60-85% [42]. Recrystallization is suitable for all scales but may result in accumulation of impurities in the filtrate [42].

Liquid-liquid extraction provides an efficient method for removing organic impurities from indole preparations [42]. A process for preparing substantially purified aqueous indole solution involves preliminarily dissolving crude indole in an organic solvent immiscible with water, where the distribution ratio of impurities to the organic phase is greater than that of indole [42]. This method allows for quantitative preparation of aqueous indole solutions with desired concentrations while removing enzyme-inhibiting impurities [42].

Supercritical fluid extraction using carbon dioxide offers an environmentally friendly approach to indole purification [43]. This method achieves purities of 95-99% with recovery yields of 80-95% and is particularly suitable for pilot to industrial scale applications [43]. The technique provides selective extraction while avoiding the use of toxic organic solvents [43].

Distillation and sublimation techniques are employed for large-scale purification of volatile indole derivatives [42]. These methods achieve purities of 92-99% with recovery yields of 75-95% and are well-suited for industrial scale operations [42]. However, the effectiveness is limited by the thermal stability of the target compounds [42].

Quality control procedures for indole reagents require regular testing on known reference materials [51] [52] [53]. Recommended quality control organisms include Escherichia coli NCTC 12241/ATCC 25922 as positive controls and Neisseria gonorrhoeae NCTC 12700/ATCC 49226 as negative controls [51]. These standards ensure consistent performance of analytical methods and reagent quality [51] [52].

Spot indole test methodology provides rapid qualitative determination of indole production [52] [53] [54]. The test utilizes para-dimethylaminocinnamaldehyde reagent, which combines with indole to produce a distinctive blue color within 1-3 minutes [53] [54]. This method is particularly useful for routine quality control and bacterial identification applications [52] [54].

Purification processes must consider the stability and storage requirements of indole compounds [48] [50]. Pharmaceutical secondary standards typically require storage at 2-8°C for optimal stability [48]. Analytical standards should be stored at 2-30°C and protected from light to maintain compound integrity [50].

The development of robust purification and analytical methods is essential for ensuring the quality and consistency of 1-methyl-1H-indol-2-ol preparations. These techniques enable the production of high-purity compounds suitable for pharmaceutical development, biological research, and other demanding applications where precise molecular characterization is required [47] [48] [50].

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1-methyl-1H-indol-2-ol

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Last modified: 08-15-2023

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